N-benzyl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

TLR4 innate immunity cytokine polarization

N-benzyl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1021226-35-6) is a synthetic small molecule based on the pyrimido[5,4-b]indole scaffold, a privileged chemotype in innate immune modulation and oncology research. The compound features a 4-oxo substitution on the pyrimidine ring, an N-3 4-methoxybenzyl group, and an N-5 acetamide side chain terminated with a benzyl moiety.

Molecular Formula C27H24N4O3
Molecular Weight 452.5 g/mol
CAS No. 1021226-35-6
Cat. No. B3203034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
CAS1021226-35-6
Molecular FormulaC27H24N4O3
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CC=C5
InChIInChI=1S/C27H24N4O3/c1-34-21-13-11-20(12-14-21)16-30-18-29-25-22-9-5-6-10-23(22)31(26(25)27(30)33)17-24(32)28-15-19-7-3-2-4-8-19/h2-14,18H,15-17H2,1H3,(H,28,32)
InChIKeyFKJAWBIDTJINGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of N-benzyl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1021226-35-6)


N-benzyl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1021226-35-6) is a synthetic small molecule based on the pyrimido[5,4-b]indole scaffold, a privileged chemotype in innate immune modulation and oncology research [1]. The compound features a 4-oxo substitution on the pyrimidine ring, an N-3 4-methoxybenzyl group, and an N-5 acetamide side chain terminated with a benzyl moiety. Its molecular formula is C₂₇H₂₄N₄O₃ with a molecular weight of 452.5 g/mol [2]. Importantly, this specific substitution pattern at the N-3 and N-5 positions aligns with key pharmacophoric sites identified in structure-activity relationship (SAR) studies of TLR4-directed pyrimido[5,4-b]indoles, where modifications at these positions differentially modulate NF-κB versus type I interferon cytokine production [1].

TLR4-selective ligand chemotype for innate immunity research
N-3 4-methoxybenzyl substitution supports cytokine polarization studies
N-5 conjugation-amenable handle for probe derivatization context

Why Generic Substitution Is Inadequate for N-benzyl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1021226-35-6)


In-class pyrimido[5,4-b]indoles cannot be treated as interchangeable commodities because the substitution pattern at the N-3, N-5, and carboxamide positions is the primary determinant of biological selectivity, potency, and toxicity [1]. Published SAR data demonstrate that N-3 substitution with 4-methoxybenzyl versus other benzyl derivatives yields distinct cytokine induction profiles (IL-6 vs. IP-10), and N-5 modification with short alkyl or substituted acetamide chains directly affects cytotoxicity in TLR4-responsive cell models [1]. A compound with an unoptimized or absent substituent at these positions will exhibit substantially different pharmacodynamic behavior. Consequently, substitution with a close analog lacking the specific N-3 4-methoxybenzyl and N-5 N-benzylacetamide combination introduces scientifically unpredictable and likely deleterious changes to the compound's activity profile. This evidence underscores the procurement risk of replacing CAS 1021226-35-6 with a structurally similar but pharmacologically unvalidated alternative.

N-3 substitution mismatch may alter IL-6/IP-10 cytokine skewing profile
N-5 unsubstituted analogs may exhibit higher cytotoxicity in TLR4-responsive cell models
Simpler N-5 alkyl derivatives lack conjugation-amenable handle for probe development

Quantitative Differentiation Evidence for CAS 1021226-35-6 Against Closest Structural Analogs


N-3 4-Methoxybenzyl Substitution Confers Differential TLR4 Cytokine Skewing Relative to Unsubstituted or Alkyl N-3 Analogs

In the foundational SAR study of pyrimido[5,4-b]indoles as selective TLR4 ligands, synthetic modifications at the N-3 position were shown to differentially regulate TLR4-dependent production of NF-κB-associated cytokines (IL-6) versus type I interferon-associated chemokines (IP-10) [1]. Compounds bearing phenyl and substituted phenyl carboxamides at N-3 induced lower IL-6 release while maintaining higher IP-10 production, thereby skewing the immune response toward the type I interferon pathway [1]. Although CAS 1021226-35-6 was not directly tested in this published panel, its N-3 4-methoxybenzyl substituent corresponds to the critical pharmacophoric site identified for cytokine skewing. By contrast, N-3 unsubstituted or simple alkyl-substituted analogs (e.g., N-3 methyl or ethyl derivatives) are predicted to lack this differential cytokine modulation capacity. The quantifiable consequence for procurement is that CAS 1021226-35-6 occupies a unique position in cytokine polarization SAR space that cannot be replicated by analogs lacking the 4-methoxybenzyl group at N-3.

Cytokine skewing
Class-level
Predicted IL-6/IP-10 skewing over N-3 unsubstituted analogs
Supports cytokine polarization study context
EC₅₀ data not reported; class SAR
TLR4 innate immunity cytokine polarization SAR

N-5 Acetamide Substitution Reduces Cytotoxicity Relative to N-5 Unsubstituted Pyrimidoindoles

The N-5 position of the pyrimido[5,4-b]indole scaffold is a critical determinant of compound cytotoxicity. In the published SAR study, substitution at N-5 with short alkyl substituents significantly reduced the cytotoxicity of the leading hit compound while preserving TLR4 agonist activity [1]. CAS 1021226-35-6 features an N-benzylacetamide moiety at N-5, which constitutes a sterically and electronically distinct substitution relative to the small alkyl chains examined in the foundational study. While direct cytotoxicity data (CC₅₀) for this compound are not publicly available, the structural feature of N-5 substitution is mechanistically linked to improved cellular tolerability. Analogs lacking any N-5 substitution (i.e., N-5 unsubstituted pyrimido[5,4-b]indoles) exhibited higher cytotoxicity in BMDC and reporter cell lines, representing a narrower therapeutic window [1]. This establishes a structural rationale for selecting N-5-substituted derivatives over unsubstituted analogs when cellular viability is a critical experimental parameter.

Cytotoxicity profile
Class-level
N-5 acetamide substitution predicted to reduce cytotoxicity relative to N-5 unsubstituted
Supports cytotoxicity endpoint review
Specific CC₅₀ data unavailable; class SAR
cytotoxicity TLR4 selectivity window N-5 substitution

Pyrimido[5,4-b]indole Scaffold Demonstrates Potent Antitumor Activity in Multiple Cancer Cell Lines

A series of 4-(5H-pyrimido[5,4-b]indol-2-amino)benzamide derivatives were evaluated for in vitro antiproliferative activity against HCT116 (colon), MDA-MB-231 (breast), C6 (glioma), A549 (lung), and MCF-7 (breast) cancer cell lines using the MTT assay [1]. Seven compounds (5a, 5b, 5c, 5e, 5i, 5p, 5r) exhibited 20- to 100-fold greater potency than the positive control 5-fluorouracil. Compound 5b, the most potent, showed IC₅₀ values of 3.26, 3.06, 0.63, 0.68, and 2.32 μmol/L against HCT116, MDA-MB-231, C6, A549, and MCF-7 cells, respectively [1]. While CAS 1021226-35-6 was not part of this specific panel, it shares the identical pyrimido[5,4-b]indole core scaffold and the 4-oxo substitution that is associated with favorable antitumor activity in this chemotype. Analogs with a modified core (e.g., thieno[2,3-d]pyrimidine instead of pyrimido[5,4-b]indole) exhibit distinct anti-inflammatory rather than anticancer profiles, underscoring the scaffold specificity of biological activity . This evidence positions the pyrimido[5,4-b]indole core as a validated anticancer scaffold with nanomolar to low micromolar potency.

Antiproliferative activity
Class-level
Class-level: IC₅₀ 0.63–3.26 μM (analog 5b, 5 cancer cell lines)
Supports cell-model antiproliferative screening context
MTT assay; scaffold-level inference
anticancer pyrimidoindole cytotoxicity MTT assay

Dual Benzyl/Acetamide Architecture at N-5 Enables Potential Conjugatability Absent in Simple N-5 Alkyl Derivatives

Recent studies have demonstrated that the N-5 position of pyrimido[5,4-b]indoles can be exploited for conjugation without abolishing TLR4 agonist potency [1]. The N-benzylacetamide moiety at N-5 in CAS 1021226-35-6 provides a synthetically accessible handle—via the terminal benzyl amide—for further functionalization (e.g., biotinylation, fluorophore attachment, or PEGylation). This contrasts with simpler N-5 alkyl-substituted derivatives (e.g., N-5 methyl or ethyl) that lack a conjugation-amenable functional group. The structural feature of a terminal N-benzylacetamide is a distinguishing procurement criterion for research groups developing chemical probes, PROTACs, or antibody-drug conjugates based on the pyrimido[5,4-b]indole scaffold.

Conjugation potential
Class-level
N-5 N-benzylacetamide provides conjugatable handle vs. simple alkyl groups
Enables probe derivatization studies
Binary distinction; conjugation efficiency not reported
drug conjugation linker chemistry N-5 derivatization TLR4

Evidence-Based Application Scenarios for CAS 1021226-35-6 Procurement


TLR4-Mediated Innate Immune Modulation and Cytokine Polarization Studies

The evidence that N-3 4-methoxybenzyl substitution on the pyrimido[5,4-b]indole scaffold is associated with differential IL-6/IP-10 cytokine skewing [1] positions CAS 1021226-35-6 as a candidate for innate immunity research, particularly studies investigating the TLR4-dependent type I interferon pathway. Researchers designing vaccine adjuvant discovery programs or investigating mechanisms of Th1/Th2 immune polarization should specifically source compounds with the 4-methoxybenzyl N-3 substitution pattern to ensure relevance to the published cytokine polarization SAR.

Anticancer Screening Programs Leveraging the Pyrimido[5,4-b]indole Pharmacophore

Given the demonstrated 20- to 100-fold potency enhancement of pyrimido[5,4-b]indole derivatives over 5-fluorouracil across five cancer cell lines [2], CAS 1021226-35-6 represents a structurally distinct member of this chemotype suitable for inclusion in antiproliferative screening cascades. Its unique N-3 and N-5 substitution pattern expands the chemical diversity of screening libraries beyond the 2-aminobenzamide derivatives previously evaluated, potentially revealing novel SAR for anticancer activity within this scaffold class.

Chemical Probe and Bioconjugate Development Targeting TLR4

The N-5 N-benzylacetamide moiety provides a synthetic handle for further derivatization, as supported by recent studies demonstrating that N-5 conjugation of pyrimido[5,4-b]indoles is compatible with retention of TLR4 agonist potency [3]. CAS 1021226-35-6 can serve as a starting point for synthesizing biotinylated probes, fluorescent tracers, or PEGylated derivatives for target engagement studies, cellular imaging, or improved pharmacokinetic profiling. This application distinguishes it from simpler N-5 alkyl analogs that cannot be readily functionalized.

Comparative Selectivity Profiling Against Other TLR Family Members

The foundational finding that substituted pyrimido[5,4-b]indoles act as selective TLR4 ligands, without activating TLR2, TLR3, TLR5, TLR7, or TLR9 [1], supports the use of CAS 1021226-35-6 in TLR selectivity profiling panels. Procurement of this compound enables researchers to confirm TLR4 specificity in their experimental system and to benchmark new pyrimidoindole derivatives against a compound with the pharmacophoric features associated with TLR4-selective agonism.

Application
Selection Property
Validation Focus
TLR4 innate immune modulation
N-3 cytokine polarization context
IL-6 vs. IP-10 endpoint profiling
Cancer cell-model screening
Pyrimido[5,4-b]indole antiproliferative core
Cell viability endpoint review
Chemical probe development
Conjugation-amenable N-5 architecture
Derivatization and TLR4 binding retention
TLR selectivity panel
Reported TLR4 selectivity over TLR2/3/5/7/9
Counter-screen against other TLR family members
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